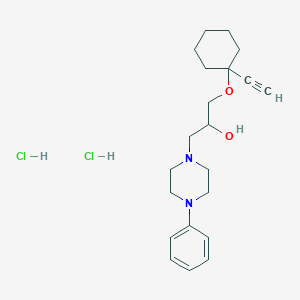
1-((1-Ethynylcyclohexyl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Ethynylcyclohexyl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C21H32Cl2N2O2 and its molecular weight is 415.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Derivatives : A study conducted by Hon (2013) focused on synthesizing derivatives of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, exhibiting α1 receptor antagonistic activity. This research provides insight into the methods for synthesizing related compounds with potential pharmacological applications (Hon, 2013).
Conformational Analysis : Research by Xu et al. (2016) performed conformational analysis on similar compounds. The study used time-dependent density functional theory calculations and X-ray crystallography to understand the binding mechanism of these compounds with α1A-adrenoceptor (Xu et al., 2016).
Biological Activities
Anticonvulsant Activity : Kamiński et al. (2015) synthesized a library of compounds similar to the queried chemical. These compounds demonstrated broad-spectrum anticonvulsant activity in preclinical models, highlighting their potential in treating epileptic disorders (Kamiński et al., 2015).
Antituberculosis Activity : A study by Foks et al. (2004) revealed that derivatives of 4-phenylpiperazin-1-ylmethyl had tuberculostatic activity, indicating potential applications in treating tuberculosis (Foks et al., 2004).
Antiarrhythmic and Antihypertensive Effects : Malawska et al. (2002) synthesized pyrrolidin-2-one and pyrrolidine derivatives, finding some compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety exhibited strong antiarrhythmic and antihypertensive activities (Malawska et al., 2002).
Src Kinase Inhibitory and Anticancer Activities : Sharma et al. (2010) reported that certain 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives synthesized from epichlorohydrine showed inhibitory activity against Src kinase and demonstrated anticancer activity on human breast carcinoma cells (Sharma et al., 2010).
Antibacterial Agents : Uno et al. (1989) synthesized 1-hydroxypiperazine dihydrochloride and applied it to create new pyridone carboxylic acid antibacterial agents, showing potent antibacterial activity (Uno et al., 1989).
Stability Under Stressful Conditions : Research by Gendugov et al. (2021) studied the stability of a similar pharmaceutical substance under various stress conditions, which is crucial for the development and storage of pharmaceutical products (Gendugov et al., 2021).
Eigenschaften
IUPAC Name |
1-(1-ethynylcyclohexyl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2.2ClH/c1-2-21(11-7-4-8-12-21)25-18-20(24)17-22-13-15-23(16-14-22)19-9-5-3-6-10-19;;/h1,3,5-6,9-10,20,24H,4,7-8,11-18H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRGGFPCAMSDHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-2-[(4-Ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol](/img/structure/B2374837.png)

![N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2374841.png)
![4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide](/img/structure/B2374842.png)
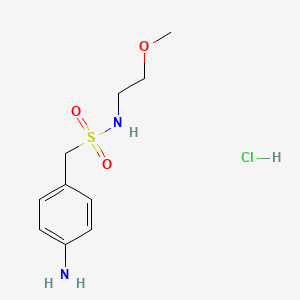
![N-[1-[(4-Fluorophenyl)-hydroxymethyl]cyclopentyl]but-2-ynamide](/img/structure/B2374844.png)
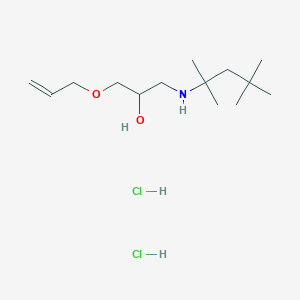
![2-(2,4-dimethylphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2374848.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2374849.png)
![methyl 3-[4-(4-{[2-(methoxycarbonyl)-5-phenylthiophen-3-yl]carbamoyl}phenoxy)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B2374852.png)
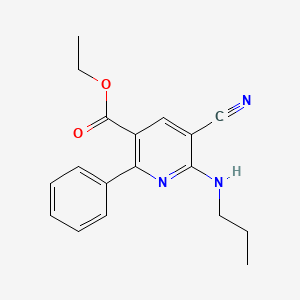
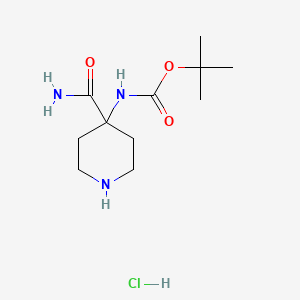

![N-[Cyclobutyl(phenyl)methyl]oxirane-2-carboxamide](/img/structure/B2374858.png)
